molecular formula C16H14Cl3NO4S B3160728 Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate CAS No. 866143-45-5

Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate

Cat. No.: B3160728
CAS No.: 866143-45-5
M. Wt: 422.7 g/mol
InChI Key: TUWBRXZYFTUQTL-UHFFFAOYSA-N
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Description

Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is a chemical compound with the molecular formula C16H14Cl3NO4S and a molecular weight of 422.71 g/mol . This compound is known for its unique structural features, which include a sulfonyl group, a chloro-substituted aniline, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-chloroaniline to form an intermediate product. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aniline moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate can be compared with other sulfonyl-containing compounds, such as:

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO4S/c1-2-24-16(21)10-20(14-6-4-3-5-12(14)18)25(22,23)15-9-11(17)7-8-13(15)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBRXZYFTUQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154886
Record name N-(2-Chlorophenyl)-N-[(2,5-dichlorophenyl)sulfonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866143-45-5
Record name N-(2-Chlorophenyl)-N-[(2,5-dichlorophenyl)sulfonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866143-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-N-[(2,5-dichlorophenyl)sulfonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate
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Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate
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Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate
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Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate
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Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate

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